N-(3-(dimethylamino)propyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide
Description
N-(3-(Dimethylamino)propyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide is an anthraquinone-based sulfonamide derivative characterized by a 9,10-dioxoanthracene core modified with a sulfonamido group at position 2 and a butanamide side chain containing a dimethylaminopropyl substituent. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound’s synthesis typically involves coupling anthraquinone-2-sulfonyl chloride with appropriate amines under basic conditions, as seen in related derivatives . Its physicochemical properties, such as solubility and stability, are influenced by the polar sulfonamide group and the tertiary amine in the side chain.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O5S/c1-26(2)14-7-13-25-22(28)10-6-15-27(3)33(31,32)17-11-12-20-21(16-17)24(30)19-9-5-4-8-18(19)23(20)29/h4-5,8-9,11-12,16H,6-7,10,13-15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWRZPHGXFTRMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)CCCN(C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanamide, often referred to as compound 4 in various studies, has garnered attention for its potential biological activity, particularly in the context of multidrug resistance (MDR) in cancer therapy. This article delves into the compound's mechanisms of action, efficacy in overcoming drug resistance, and relevant research findings.
- Molecular Formula : C24H29N3O5S
- Molecular Weight : 471.6 g/mol
- CAS Number : 941900-56-7
The primary mechanism by which compound 4 exerts its biological effects is through the inhibition of P-glycoprotein (P-gp), a membrane protein that plays a crucial role in drug efflux and contributes to MDR in cancer cells. The compound binds to the transmembrane domain of P-gp, effectively blocking its transport function.
Key Findings from Research Studies
-
Inhibition of P-glycoprotein :
- Compound 4 demonstrated a significant ability to enhance the uptake of Rhodamine 123 (Rho123) and doxorubicin (DOX) in P-gp-overexpressing cell lines, such as human cervical carcinoma KB-8-5 and murine lymphosarcoma RLS40. The uptake was increased by factors of 10.2 and 1.5 for Rho123 and DOX respectively at non-toxic concentrations .
- Cytotoxicity Enhancement :
- Dose-Dependent Effects :
Case Studies and Experimental Evidence
| Study | Cell Line | Treatment | Results |
|---|---|---|---|
| Study 1 | KB-8-5 | Rho123 + Compound 4 | Increased Rho123 uptake by 10.2-fold |
| Study 2 | RLS40 | DOX + Compound 4 | Increased DOX accumulation by 9.1-fold |
| Study 3 | KB-8-5 | Compound 4 alone | Enhanced cytotoxicity against resistant cells |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related anthraquinone derivatives, focusing on structural motifs, synthesis, and physicochemical properties.
Structural Analogues
Key Differences and Implications
- Substituent Effects: The dimethylaminopropyl group in the target compound enhances solubility in polar solvents compared to the methoxyethyl variant in . However, the latter may exhibit reduced cellular toxicity due to the absence of a tertiary amine. The carboxamide in RH9 vs.
Synthetic Complexity :
- Biological Relevance: Compounds like RH9 and those in are designed for specific biological targets (e.g., antimicrobial or anticancer activity), whereas the target compound’s dimethylaminopropyl group may enhance membrane permeability, favoring central nervous system applications.
Physicochemical and Spectral Data Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
